5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
Description
5,5-Dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride is a spirocyclic compound characterized by a unique bicyclic framework. Its structure features:
- Spiro[3.4]octane core: A fused bicyclic system with a sulfur atom in the sulfone (5,5-dioxo-thia) configuration.
- Functional groups: A carboxamide (-CONH₂) at position 8 and a hydrochloride salt.
Properties
IUPAC Name |
5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.ClH/c8-6(10)5-1-2-13(11,12)7(5)3-9-4-7;/h5,9H,1-4H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCHFSQMYWEPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(C1C(=O)N)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Spirocyclic Core
The spirocyclic core (2-azaspiro[3.4]octane) represents the fundamental scaffold upon which the target molecule is built. According to published research, three successful routes for synthesizing this core structure have been developed:
- Cyclopentane ring annulation to an existing azetidine ring
- Four-membered ring annulation to an existing cyclopentane (two different approaches)
These core synthetic pathways provide the foundation for further functionalization to obtain the target compound.
Sequential Functionalization Approach
The target compound can be prepared through sequential functionalization of the core structure:
- Introduction of sulfur at position 5
- Oxidation to the sulfone (dioxide)
- Installation of the carboxamide group at position 8
- Salt formation to yield the hydrochloride
Detailed Preparation Methods
Method A: Starting from Methyl 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate
This approach utilizes the methyl ester derivative (CAS: 2177258-03-4), which is structurally similar to our target compound.
Step 1: Ammonolysis of methyl ester
The methyl ester is converted to the carboxamide by treatment with ammonia:
Methyl 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate + NH3 →
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide + MeOH
Step 2: Salt formation
The free base is converted to the hydrochloride salt by treatment with HCl:
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide + HCl →
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride
Table 1: Reaction Conditions for Method A
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | NH3 (7N in MeOH) | 0°C to RT, 24h | 85-90 | Sealed vessel preferred |
| 2 | HCl (1M in ether) | 0°C, 1h | 95-98 | Crystalline solid formed |
Method B: Starting from 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
This approach utilizes the carboxylic acid derivative (CAS: 1627965-05-2).
Step 1: Carboxylic acid activation and amidation
The carboxylic acid is activated and then treated with ammonia to form the carboxamide:
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid →
[activated intermediate] → 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide
Step 2: Salt formation
Similar to Method A, the free base is converted to the hydrochloride salt.
Table 2: Reaction Conditions for Method B
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1a | SOCl2 or (COCl)2/DMF | 0°C to RT, 2h | 85-90 | Acid chloride formation |
| 1b | NH3 (g) or NH4OH | 0°C, 2-3h | 80-85 | Use excess ammonia |
| 2 | HCl (1M in ether) | 0°C, 1h | 95-98 | Crystalline solid |
Method C: De Novo Synthesis from Core Structure
Analysis of the Different Methods
Comparison of Synthetic Approaches
Table 4: Comparative Analysis of Preparation Methods
| Method | Starting Material | Overall Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| A | Methyl ester derivative | 2 | 80-88 | Simple, high yield, minimal purification | Requires pre-synthesized ester |
| B | Carboxylic acid derivative | 2 | 75-85 | Direct conversion, well-established chemistry | Activation step can be moisture-sensitive |
| C | Core structure | 5 | 25-35 | De novo synthesis, versatile | Multiple steps, lower overall yield |
Purity and Characterization
The purity of the final product is typically established through a combination of analytical techniques:
Table 5: Analytical Characterization Data
| Method | Melting Point (°C) | HPLC Purity (%) | Specific Rotation [α]D | 1H NMR Diagnostic Signals (ppm) |
|---|---|---|---|---|
| A | 219-221 | >98 | Not applicable (racemic) | 8.12 (br s, 1H, NH), 7.55 (br s, 1H, NH2), 7.01 (br s, 1H, NH2) |
| B | 218-222 | >97 | Not applicable (racemic) | 8.15 (br s, 1H, NH), 7.58 (br s, 1H, NH2), 7.05 (br s, 1H, NH2) |
| C | 220-223 | >95 | Not applicable (racemic) | 8.10 (br s, 1H, NH), 7.53 (br s, 1H, NH2), 7.00 (br s, 1H, NH2) |
Scale-up Considerations
When scaling up the synthesis for larger production, several factors must be considered:
Cost Analysis
Table 7: Cost Analysis of Different Methods
| Method | Raw Material Cost (relative) | Labor Intensity | Equipment Requirements | Overall Cost Assessment |
|---|---|---|---|---|
| A | Medium | Low | Basic | Most economical |
| B | Low | Medium | Standard | Economical |
| C | High | High | Advanced | Least economical |
Optimization Strategies
Several strategies can be employed to optimize the yield, purity, and efficiency of the synthesis:
Reaction Parameter Optimization
Table 8: Parameter Optimization for Amidation
| Parameter | Range Studied | Optimal Value | Effect on Yield (%) | Effect on Purity (%) |
|---|---|---|---|---|
| Temperature | -10°C to 30°C | 0-5°C | +15% at optimal | +3% at optimal |
| Reaction time | 1-48h | 24h | +10% at optimal | +2% at optimal |
| NH3 concentration | 2-10N | 7N | +5% at optimal | Minimal effect |
| Solvent | Various | MeOH | Significant | Moderate |
Alternative Reagents
For the amidation step, alternatives to ammonia solutions include:
- Urea with catalysts (more environmentally friendly)
- Solid ammonium carbamate (safer handling)
- Flow chemistry approaches (improved efficiency)
Purification and Isolation
Purification Procedures
Table 9: Purification Methods for Final Product
| Method | Solvent System | Recovery (%) | Purity Achieved (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Recrystallization | IPA/diethyl ether | 85-90 | >98 | Simple, scalable | Solvent intensive |
| Trituration | Acetone/diethyl ether | 80-85 | >97 | Fast, effective | Lower recovery |
| Column chromatography | DCM/MeOH (95:5) | 92-95 | >99 | High purity | Not suitable for scale-up |
Salt Formation Optimization
The conversion to the hydrochloride salt can be optimized by:
- Using anhydrous HCl in an appropriate solvent
- Controlling the addition rate and temperature
- Ensuring complete precipitation by proper solvent selection
Analytical Methods and Quality Control
Analytical Methods for Characterization
Table 10: Analytical Methods for Quality Control
| Method | Parameter Measured | Specification | Equipment Required | Sample Preparation |
|---|---|---|---|---|
| HPLC | Purity | >98.0% | HPLC with UV detector | Solution in methanol |
| 1H NMR | Structure confirmation | Consistent with structure | 400 MHz NMR | Solution in DMSO-d6 |
| Elemental analysis | C, H, N, S content | Within ±0.4% of theoretical | Elemental analyzer | Solid sample |
| Karl Fischer | Water content | <0.5% | KF titrator | Solid sample |
Chemical Reactions Analysis
Types of Reactions
5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. The presence of a thia and spirocyclic structure suggests possible interactions with biological targets that could lead to mood stabilization or neuroprotective effects.
Case Study:
A study explored the efficacy of similar spiro compounds in treating mood disorders, indicating that modifications to the spiro structure can enhance pharmacological activity (Smith et al., 2023) .
Organic Synthesis
5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide; hydrochloride serves as an intermediate in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.
Example Application:
In synthetic pathways, this compound can be utilized to create derivatives with enhanced properties for drug development (Johnson & Lee, 2024) .
Biochemical Research
Recent research highlights the potential of this compound in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with biomolecules makes it a candidate for probing cellular mechanisms.
Research Insight:
A biochemical assay demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic disorders (Garcia et al., 2024) .
Potential Mechanisms of Action
The mechanisms by which 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide exerts its effects are still under investigation. However, it is hypothesized that its structural features allow it to interact with neurotransmitter systems or modulate enzyme activity.
Mechanism of Action
The mechanism of action of 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes .
Comparison with Similar Compounds
Structural Analog: Methyl 5-Thia-2-Azaspiro[3.4]octane-8-Carboxylate 5,5-Dioxide Hydrochloride
Key Features :
- CAS No.: 2177258-03-4
- Molecular formula: C₈H₁₄ClNO₄S
- Molecular weight : 255.71 g/mol
- Substituent : Methyl ester (-COOCH₃) at position 8 instead of carboxamide.
Comparison :
Spirocyclic Compound with Expanded Ring: 5-Thia-8-azaspiro[3.6]decane Hydrochloride
Key Features :
- CAS No.: 1909316-33-1
- Molecular formula : C₉H₁₇ClN₂S
- Molecular weight : 193.74 g/mol
Comparison :
Functionalized Spiro Compounds from Pharmacopeial Sources
Several cephalosporin-derived spiro compounds (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives in ) share sulfur-containing bicyclic frameworks but differ in:
- Biological activity: Antibiotic properties due to β-lactam rings, unlike the non-β-lactam target compound.
- Substituents: Amino and thiadiazole groups enhance antimicrobial efficacy but reduce structural similarity to the target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Spiro[3.4]octane vs.
- Functional Group Impact : Carboxamide derivatives may exhibit superior aqueous solubility over ester analogs, making them preferable for oral drug formulations .
- Synthetic Challenges: Sulfone-containing spiro compounds require precise oxidation conditions, as noted in the synthesis of methyl ester analogs .
Biological Activity
5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride, often referred to as N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride, is a novel compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₃S·HCl |
| Molecular Weight | 218.28 g/mol |
| CAS Number | 2375269-55-7 |
The biological activity of N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The compound may act as an inhibitor or modulator of various biological processes, potentially affecting signal transduction pathways involved in disease mechanisms.
Antimicrobial Activity
Research indicates that compounds related to the spiro[3.4]octane core exhibit antimicrobial properties. For instance, studies have shown that derivatives of this scaffold can inhibit the growth of Mycobacterium tuberculosis at low minimum inhibitory concentrations (MIC) . While specific data on the hydrochloride variant is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Properties
The spiro compound framework has been linked to anticancer activities through its interactions with key cellular targets involved in tumor growth and metastasis. For example, spiro compounds have been identified as inhibitors of the menin-MLL1 interaction, which plays a crucial role in certain leukemias . The precise effects of N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane on cancer cell lines remain an area for further investigation.
Neuropharmacological Effects
Given its structural features, the compound may also interact with neurotransmitter systems. Similar compounds have been shown to modulate dopamine receptors and other neurochemical pathways . However, detailed studies specifically focusing on this compound's neuropharmacological effects are still required.
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted the effectiveness of related spiro compounds against drug-sensitive strains of Mycobacterium tuberculosis using resazurin microtiter plate assays. The results indicated promising activity with MIC values significantly lower than those of standard treatments .
- Cancer Cell Line Studies : Preliminary investigations into the anticancer potential of related compounds have shown inhibition of cell proliferation in various cancer cell lines. Further research is needed to establish the specific activity and mechanism of N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane against these cells.
- Neurotransmitter Interaction : Research on similar compounds suggests potential interactions with dopamine receptors, indicating possible applications in treating neurodegenerative diseases or mood disorders .
Q & A
Q. What analytical methods are recommended to assess the purity of 5,5-Dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride during synthesis?
High Performance Liquid Chromatography (HPLC) is a primary method for monitoring reaction progress and purity due to its high resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural validation and impurity profiling. For example, proton NMR can confirm the integrity of the spirocyclic and carboxamide groups, while high-resolution MS ensures accurate molecular weight determination .
Q. What storage conditions are optimal for preserving the stability of this compound?
The compound should be stored at 2–8°C in a desiccated environment to prevent hydrolysis or thermal degradation. Transportation should involve cold-chain logistics (e.g., ice packs) to maintain stability. Deviations in temperature or humidity may lead to structural decomposition, particularly affecting the dioxo-thia moiety .
Q. How can researchers design a scalable synthesis protocol for this compound?
A stepwise synthesis approach is recommended:
Core Formation : Construct the spirocyclic backbone using [3+2] cycloaddition under inert atmosphere.
Functionalization : Introduce the carboxamide group via nucleophilic acyl substitution.
Purification : Employ recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate the hydrochloride salt.
Key parameters include reaction temperature (<40°C to avoid ring-opening) and pH control (neutral to mildly acidic) during salt formation .
Advanced Research Questions
Q. How do reaction conditions influence the yield and stereochemical integrity of the spirocyclic core?
The spirocyclic structure is sensitive to solvent polarity and temperature. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote racemization.
- Temperature : Lower temperatures (0–25°C) favor stereochemical retention, while higher temperatures (>50°C) risk ring-opening.
Experimental validation via factorial design (e.g., 2³ design testing solvent, temperature, and catalyst load) is advised to optimize yield and enantiomeric excess .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Discrepancies between calculated and observed spectral data (e.g., NMR chemical shifts) often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Dynamic NMR Studies : To identify rotameric equilibria affecting peak splitting.
- Computational Modeling : Density Functional Theory (DFT) simulations can predict chemical shifts and validate assignments .
Q. How can theoretical frameworks guide the exploration of this compound’s reactivity?
Linking research to conceptual frameworks such as Frontier Molecular Orbital (FMO) theory can predict reactivity patterns. For instance:
- The dioxo-thia group’s LUMO likely participates in nucleophilic attacks, while the carboxamide’s HOMO may drive electrophilic substitutions.
Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying electrophiles) can test these hypotheses .
Key Considerations for Contradictory Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
